6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
Description
This compound features a 3,4-dihydropyrimidin-4-one core substituted at positions 2, 3, and 4. Key structural elements include:
- Position 6: Ethyl group, enhancing lipophilicity and steric bulk.
- Position 2: Morpholin-4-yl group, a common pharmacophore in kinase inhibitors, improving solubility and binding via hydrogen bonding .
Synthetic routes likely involve multi-step alkylation or coupling reactions, analogous to methods in and , such as bromomethyl intermediate formation followed by nucleophilic substitution with morpholine . Purification via flash chromatography (common in ) is inferred .
Properties
IUPAC Name |
6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-morpholin-4-ylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-5-15-10-17(24)23(19(21-15)22-6-8-26-9-7-22)12-16-14(3)18(25-4)13(2)11-20-16/h10-11H,5-9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWPRYIYVLCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC3=NC=C(C(=C3C)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to minimize waste and maximize yield .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in aqueous or organic solvents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often used in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Dihydropyrimidinone Derivatives
Pyridazine and Triazine Derivatives
| 6-[[4-(Dimethylamino)-6-Morpholino-1,3,5-Triazin-2-yl]Oxy]Pyridazin-3-ol () | Pyridazin-3-ol | Triazin-2-yloxy with morpholinyl and dimethylamino | Triazine-pyridazine linkage vs. dihydropyrimidinone | Potential dual hydrogen bonding; distinct target engagement (e.g., phosphodiesterase inhibition) |
Thieno- and Pyrido-Pyrimidine Derivatives
| 2-Chloro-4-Morpholinyl-Thieno[3,2-d]Pyrimidines () | Thieno[3,2-d]pyrimidine | Chloro, morpholinyl, and alkyl/piperazinyl groups | Thienopyrimidine core vs. dihydropyrimidinone | Enhanced planar rigidity; kinase inhibition (e.g., PI3K/mTOR) | | Pyrido[1,2-a]Pyrimidin-4-ones () | Pyrido[1,2-a]pyrimidin-4-one | Varied aryl/heterocyclic substituents | Fused pyridine ring vs. dihydropyrimidinone | Broader π-π interactions; CNS or anticancer applications |
Structural and Functional Implications
- Morpholinyl Group : Present in the target compound and –6. Enhances solubility and serves as a hydrogen bond acceptor, critical for kinase binding pockets .
- Ethyl vs. Hydroxy/Sulfanyl : The target’s ethyl group (position 6) increases lipophilicity compared to ’s polar hydroxy and sulfanyl groups, suggesting divergent ADME profiles .
- Heterocyclic Linkages: ’s triazine-pyridazine system may target different enzymes (e.g., purine-binding sites) compared to the dihydropyrimidinone core .
Biological Activity
The compound 6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one is a novel heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general procedure includes the formation of the pyrimidine ring followed by the introduction of the morpholine and pyridine substituents. The reaction conditions often involve the use of solvents like DMF (N,N-Dimethylformamide) and reagents such as sodium methanolate.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of similar compounds containing pyrimidine and pyridine moieties. For instance, related derivatives have shown significant inhibition of alpha-amylase and PTP-1B enzymes, which are crucial targets in diabetes management. The IC50 values for these compounds ranged from 0.91 μM to 4.58 μM, indicating strong inhibitory effects compared to standard drugs like acarbose.
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 6-Ethyl Compound | 4.58 | Alpha-Amylase |
| Standard Drug | 1.58 | Alpha-Amylase |
| Related Compound | 0.91 | PTP-1B |
| Standard Drug | 1.35 | PTP-1B |
Anticancer Activity
The compound's structural features suggest potential anticancer activity, particularly through the inhibition of fibroblast growth factor receptor (FGFR) tyrosine kinases. Studies on similar compounds have demonstrated significant antitumor effects in xenograft models, supporting further investigation into this compound's efficacy against various cancer types.
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties. In vitro tests against common pathogens such as E. coli and Candida albicans have shown promising results, with some derivatives achieving inhibition zones exceeding 20 mm.
Case Studies
- Antidiabetic Study : A recent study evaluated a series of pyrimidine derivatives for their antidiabetic properties. The findings indicated that modifications at the pyridine position significantly enhanced enzyme inhibition, suggesting that similar modifications could improve the efficacy of our target compound.
- Anticancer Evaluation : In a study involving various FGFR inhibitors, compounds structurally related to our target demonstrated potent anticancer effects in bladder cancer models, leading to a recommendation for further clinical evaluations.
Q & A
Q. What in vivo models are suitable for evaluating toxicity and efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
